

(R)-Elexacaftor: A Comparative Analysis of its Efficacy Across Diverse CFTR Mutations

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Compound of Interest		
Compound Name:	(R)-Elexacaftor	
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For Researchers, Scientists, and Drug Development Professionals

(R)-Elexacaftor (VX-445), a key component of the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor (ETI), has revolutionized the treatment of Cystic Fibrosis (CF). This guide provides a comprehensive comparison of **(R)-Elexacaftor**'s effect on various mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, supported by experimental data from in vitro and clinical studies.

(R)-Elexacaftor is a "corrector" that aids in the proper folding and trafficking of mutant CFTR protein to the cell surface.[1][2][3] Its efficacy, however, varies depending on the specific CFTR mutation. This document aims to objectively present the available data to inform research and drug development efforts.

Quantitative Comparison of (R)-Elexacaftor Efficacy

The following tables summarize the quantitative data on the efficacy of **(R)-Elexacaftor**, primarily as part of the ETI combination therapy, on different CFTR mutations. The data is compiled from various clinical trials and in vitro studies.

Table 1: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) in Patients with at Least One F508del Mutation



Genotype	Mean Absolute Change in ppFEV1 from Baseline	Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline	Study Population	Reference
F508del/Minimal Function	+13.8 percentage points (at 4 weeks)	-41.8	Patients ≥12 years	[4]
F508del/F508del	+10.0 percentage points (at 4 weeks, added to Tezacaftor/Ivacaf tor)	Significant decrease to normal levels	Patients ≥12 years	[4]
F508del/Gating or Residual Function	Significant improvement	Not specified	Patients ≥12 years	[5]

Table 2: Clinical and In Vitro Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (ETI) on Non-F508del Mutations



Mutation	Mean Absolute Change in ppFEV1 from Baseline	Mean Absolute Change in Sweat Chloride (mmol/L) from Baseline	In Vitro CFTR Function Restoration	Study Population/ Model	Reference
N1303K	+18.4 percentage points	No significant change	Response in CFTR channel activity	8 patients (off-label use) / Intestinal organoids, nasal epithelial cultures	[6][7]
Rare Mutations (various)	+8.0 percentage points	-11.2	Not specified	10 patients (compassion ate use)	[8]
P67L	Not specified	Not specified	Minimal rescue with VX-445 alone	CFBE cell lines	[1]
L206W	Not specified	Not specified	Strong rescue with VX-445	CFBE cell lines	[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Assays in Human Bronchial Epithelial (HBE) Cells



- Objective: To assess the effect of CFTR modulators on the processing, trafficking, and function of mutant CFTR protein.
- Methodology:
 - Cell Culture: Primary HBE cells homozygous for the F508del mutation are cultured on permeable supports to form a polarized epithelium.
 - Compound Treatment: Cells are incubated with (R)-Elexacaftor (VX-445) alone or in combination with Tezacaftor and Ivacaftor for a specified period (e.g., 24-48 hours).
 - CFTR Function Assessment (Ussing Chamber Assay): The epithelial monolayers are
 mounted in an Ussing chamber. The short-circuit current (Isc), a measure of ion transport,
 is recorded. CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist
 (e.g., forskolin) and a potentiator (e.g., ivacaftor). The change in Isc reflects the level of
 CFTR function.[9][10]
 - Protein Processing and Trafficking (Western Blotting): Cell lysates are subjected to SDS-PAGE and Western blotting using antibodies against CFTR. The immature (Band B) and mature, fully glycosylated (Band C) forms of CFTR are detected. An increase in the Band C to Band B ratio indicates improved protein processing and trafficking to the cell surface.
 [1]

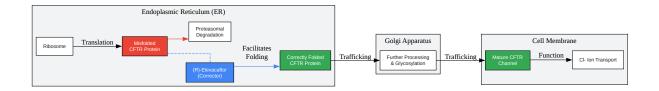
Clinical Trial Protocols for Elexacaftor/Tezacaftor/Ivacaftor (ETI)

- Objective: To evaluate the safety and efficacy of ETI in CF patients with specific CFTR mutations.
- Methodology:
 - Study Design: Randomized, double-blind, placebo-controlled or active-comparator controlled trials.[4][9]
 - Patient Population: Patients with CF aged 12 years and older with at least one F508del mutation or other specified mutations.[4][11]



- Intervention: Oral administration of Elexacaftor, Tezacaftor, and Ivacaftor at specified doses.[4]
- Primary Endpoints:
 - Absolute change from baseline in the percentage of predicted forced expiratory volume in 1 second (ppFEV1).[9][10]
 - Safety and tolerability.[9][10]
- Secondary Endpoints:
 - Absolute change from baseline in sweat chloride concentration.[4]
 - Change in the respiratory domain score of the Cystic Fibrosis Questionnaire—Revised (CFQ-R).[9][10]
 - Rate of pulmonary exacerbations.[4]

Visualizing Mechanisms and Workflows Signaling Pathway: Mechanism of Action of Elexacaftor

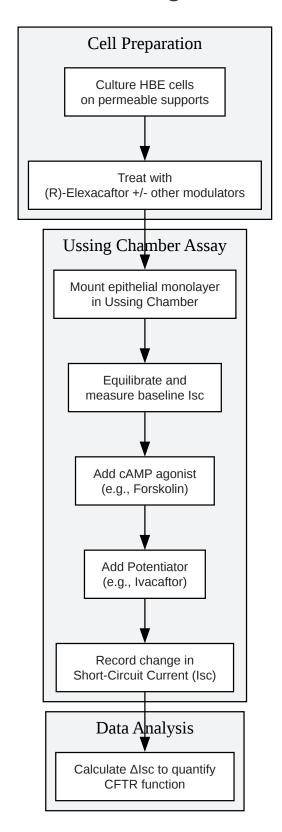


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Caption: Mechanism of (R)-Elexacaftor in correcting CFTR protein folding and trafficking.



Experimental Workflow: Ussing Chamber Assay



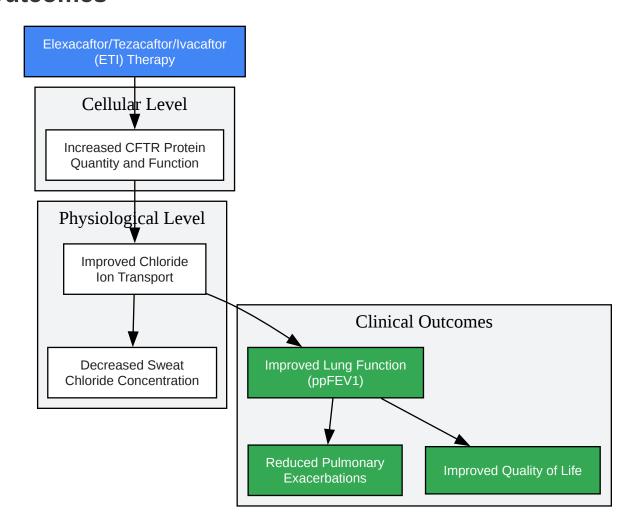
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Caption: Workflow for assessing CFTR function using the Ussing Chamber assay.

Logical Relationship: ETI Therapy and Clinical Outcomes



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Caption: Relationship between ETI therapy, cellular mechanisms, and clinical outcomes.

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